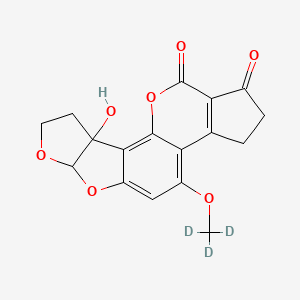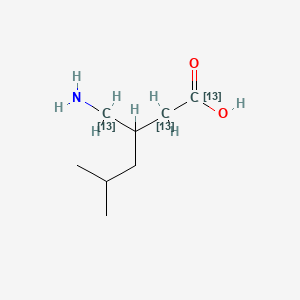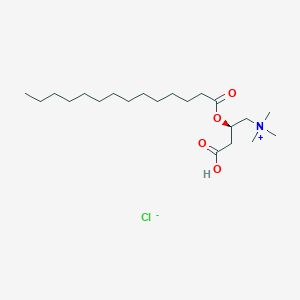![molecular formula C20H19ClN2O B1147641 N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B1147641.png)
N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-N-Desmethyl-PK 11195 is a chemical compound known for its role as a precursor in the synthesis of radioligands used in positron emission tomography (PET) studies. It is particularly significant in the study of peripheral benzodiazepine receptors, which are involved in various biological processes, including inflammation and neurodegeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-N-Desmethyl-PK 11195 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Isoquinoline Core: This is typically achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which is introduced via a nucleophilic substitution reaction.
N-Desmethylation: The final step involves the removal of a methyl group from the nitrogen atom, which can be achieved using various demethylation agents.
Industrial Production Methods
Industrial production of ®-(-)-N-Desmethyl-PK 11195 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-(-)-N-Desmethyl-PK 11195 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-(-)-N-Desmethyl-PK 11195 can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
®-(-)-N-Desmethyl-PK 11195 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of radioligands for PET studies.
Biology: Used to study the role of peripheral benzodiazepine receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and inflammation.
Industry: Used in the production of radioligands for diagnostic imaging
Mechanism of Action
®-(-)-N-Desmethyl-PK 11195 exerts its effects by binding to peripheral benzodiazepine receptors. These receptors are involved in various cellular processes, including the regulation of mitochondrial function and the production of reactive oxygen species. By binding to these receptors, ®-(-)-N-Desmethyl-PK 11195 can modulate these processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
PK 11195: The parent compound from which ®-(-)-N-Desmethyl-PK 11195 is derived.
®-(-)-PK 11195: Another derivative with similar biological activity.
Uniqueness
®-(-)-N-Desmethyl-PK 11195 is unique due to its high specificity and affinity for peripheral benzodiazepine receptors. This makes it an ideal precursor for the synthesis of radioligands used in PET studies, providing valuable insights into the role of these receptors in various diseases .
Properties
IUPAC Name |
N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIYNJKCPZOFQ-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/new.no-structure.jpg)









